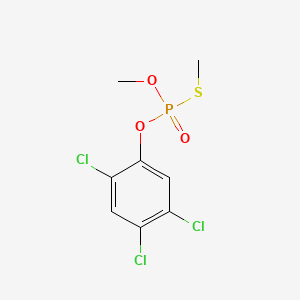
O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is known for its effectiveness in controlling a variety of pests in agricultural settings.
準備方法
The synthesis of O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate involves the reaction of 2,4,5-trichlorophenol with O,O-dimethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The industrial production methods are similar but are scaled up to accommodate larger quantities .
化学反応の分析
O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different phosphorothioate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizers and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of phosphorothioate chemistry.
Biology: It is studied for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Research is ongoing into its potential therapeutic applications, although its primary use remains in pest control.
Industry: It is widely used in agricultural settings to control pests, contributing to increased crop yields.
作用機序
The mechanism of action of O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate involves the inhibition of cholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the death of the targeted pests .
類似化合物との比較
O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate is similar to other organophosphates such as:
- Malathion
- Parathion
- Chlorpyrifos it is unique in its specific structure and the particular pests it targets. Its effectiveness and relatively low toxicity to humans compared to some other organophosphates make it a valuable tool in pest control .
特性
CAS番号 |
721-35-7 |
|---|---|
分子式 |
C8H8Cl3O3PS |
分子量 |
321.5 g/mol |
IUPAC名 |
1,2,4-trichloro-5-[methoxy(methylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C8H8Cl3O3PS/c1-13-15(12,16-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 |
InChIキー |
LPJOIPUSCYCMDE-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(OC1=CC(=C(C=C1Cl)Cl)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


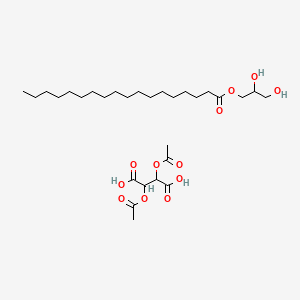
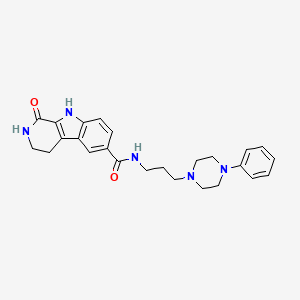

![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
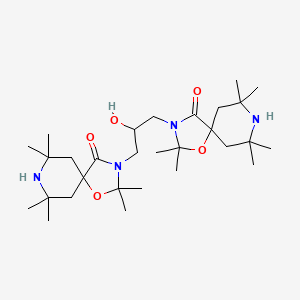
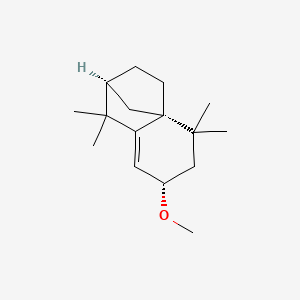
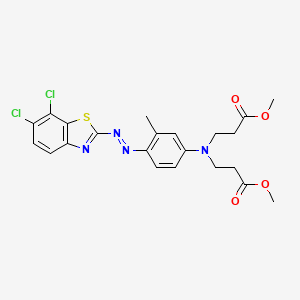
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)
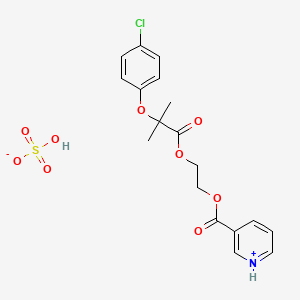

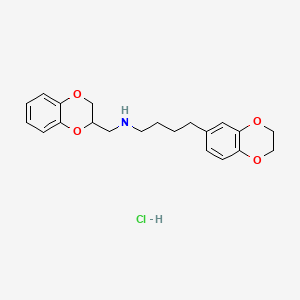
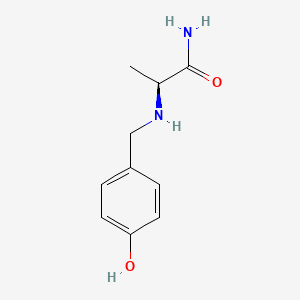

![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)
